molecular formula C16H21NO3 B162574 5-Hydroxy Propranolol CAS No. 81907-82-6

5-Hydroxy Propranolol

Cat. No.: B162574
CAS No.: 81907-82-6
M. Wt: 275.34 g/mol
InChI Key: WMYPGILKDMWISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy Propranolol is a metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound retains the beta-blocker activity due to its unaltered side-chain, making it a subject of interest in pharmacological studies .

Mechanism of Action

Target of Action

5-Hydroxy Propranolol is a metabolite of propranolol, a non-selective beta-adrenergic antagonist . The primary targets of this compound are the beta-adrenergic receptors, specifically both β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The metabolism of propranolol involves the hydroxylation of the naphthyl group, primarily catalyzed by the cytochrome P450 isoform CYP2D6 . This process generates this compound and other related metabolites . The glucuronidation of this compound is carried out by several uridine 5’-diphospho-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 .

Pharmacokinetics

Propranolol, and by extension this compound, is well absorbed after oral administration . It has dose-dependent bioavailability, and a 2-fold increase in dose results in a 2.5-fold increase in the area under the curve . Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, which means it has potential pharmacokinetic interactions with co-administered drugs .

Result of Action

The action of this compound results in decreased heart rate, myocardial contractility, and blood pressure . This leads to a reduction in myocardial oxygen demand, which can be beneficial in conditions such as hypertension, angina, atrial fibrillation, and myocardial infarction .

Action Environment

The use of propranolol, and by extension this compound, is predicted to present a low risk to the environment . Factors such as renal and hepatic impairment may require dose adjustment . Furthermore, abrupt discontinuation of propranolol therapy can lead to exacerbations of angina and myocardial infarctions .

Biochemical Analysis

Biochemical Properties

5-Hydroxy Propranolol interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic action of cytochrome P450 isoform 2D6 . The interaction between this compound and these biomolecules is primarily biochemical, involving processes such as hydroxylation .

Cellular Effects

It is known that propranolol, the parent compound, has significant effects on various types of cells and cellular processes . It can be inferred that this compound may have similar effects, given its structural similarity to propranolol.

Molecular Mechanism

It is known that propranolol undergoes side chain oxidation to α-naphthoxylactic acid, ring oxidation to 4’-hydroxypropranolol, or glucuronidation to propranolol glucuronide . It can be inferred that this compound may have similar molecular interactions.

Temporal Effects in Laboratory Settings

Studies on propranolol have shown that it has a significant impact on heart rate variability and pain profiling over time .

Dosage Effects in Animal Models

Studies on propranolol have shown that it has significant effects on heart rate variability and pain profiling in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of propranolol. Propranolol is metabolized through three primary routes: aromatic hydroxylation (mainly 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . This compound is a product of the aromatic hydroxylation pathway .

Transport and Distribution

It is known that propranolol and its metabolites are transported and distributed within cells and tissues .

Subcellular Localization

It is known that propranolol and its metabolites are localized within various subcellular compartments .

Scientific Research Applications

Scientific Research Applications

5-Hydroxy Propranolol has several significant applications in scientific research:

  • Pharmacological Studies : Used to investigate the metabolism and pharmacokinetics of propranolol, helping to elucidate the roles of various metabolites in therapeutic efficacy.
  • Drug Metabolism Research : Aids in understanding the enzymatic pathways involved in drug metabolism, particularly focusing on the glucuronidation processes involving uridine 5’-diphospho-glucuronosyltransferases (UGTs) .
  • Toxicology : Assists in evaluating the safety profiles and potential side effects associated with propranolol and its metabolites, contributing to risk assessment in clinical settings .

The biological activity of 5-OHP is crucial as it may contribute to the overall pharmacological effects of propranolol. Studies have indicated that higher levels of 5-OHP correlate with improved clinical outcomes in anxiety management, suggesting its potential therapeutic role beyond mere metabolism .

Case Studies

Recent case studies provide valuable insights into the clinical implications of 5-OHP:

  • Pharmacokinetics and Pharmacodynamics : A study demonstrated that patients receiving propranolol exhibited varying levels of 5-OHP, with higher concentrations linked to better anxiety management outcomes. This suggests that monitoring 5-OHP levels could optimize treatment strategies for anxiety disorders .
  • Synthesis Studies : Research focused on developing efficient synthesis methods for 5-OHP using engineered unspecific peroxygenases (UPOs). This biocatalytic approach showed high regioselectivity and catalytic efficiency, facilitating further exploration of its biological properties .
  • Glucuronidation Pathways : Investigations into the glucuronidation pathways revealed that multiple UGT enzymes are involved in metabolizing 5-OHP, which is essential for understanding its pharmacokinetic profile and potential interactions with other drugs .

Summary Table of Biological Activities

The following table summarizes key biological activities associated with this compound:

ActivityDescription
Beta-Adrenergic Receptor Interaction Inhibits catecholamine effects, lowering heart rate and blood pressure
Anxiolytic Effects Correlates with improved outcomes in anxiety management
Drug Metabolism Insight Provides understanding of metabolic pathways for propranolol

Biological Activity

5-Hydroxy Propranolol (5-OHP) is a significant metabolite of the widely used beta-blocker propranolol, which is primarily known for its applications in treating cardiovascular conditions, anxiety, and migraine prophylaxis. Understanding the biological activity of 5-OHP is crucial as it may contribute to the pharmacological effects of propranolol and has implications for drug metabolism and therapeutic efficacy.

Metabolism of Propranolol

Propranolol undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The two main pathways include:

  • Hydroxylation : This involves the formation of 4-hydroxypropranolol and 5-hydroxypropranolol, which are produced by the action of CYP2D6 and other cytochrome P450 isoenzymes .
  • N-Desisopropylation : This pathway results in the formation of N-desisopropylpropranolol, another significant metabolite .

The metabolic pathways are influenced by genetic polymorphisms in cytochrome P450 enzymes, leading to variability in drug response among individuals.

Pharmacological Effects

This compound exhibits various biological activities that may enhance or modify the effects of propranolol:

  • Beta-Adrenergic Receptor Activity : Like propranolol, 5-OHP has been shown to interact with beta-adrenergic receptors, potentially contributing to its antihypertensive and anti-anxiety effects .
  • Neuroprotective Properties : Some studies suggest that 5-OHP may exert neuroprotective effects, which could be beneficial in conditions such as ischemic stroke .

Case Studies

A study highlighted the pharmacokinetics and pharmacodynamics of 5-OHP in patients undergoing treatment with propranolol. The findings indicated that higher levels of 5-OHP correlated with improved clinical outcomes in anxiety management, suggesting a potential therapeutic role for this metabolite .

Research Findings

Recent research has focused on synthesizing and studying the biological activities of 5-OHP. For instance:

  • Synthesis : A novel biocatalytic method was developed using engineered unspecific peroxygenases (UPOs) to produce 5-OHP efficiently. This method demonstrated high regioselectivity and catalytic efficiency, facilitating further studies on its biological properties .
  • Comparative Studies : In vitro studies compared the activity of 5-OHP with propranolol and other metabolites. These studies revealed that while 5-OHP retains some beta-blocking activity, it also exhibits unique pharmacological profiles that could influence therapeutic strategies .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Beta-Adrenergic ActivityModulates beta-adrenergic receptors similar to propranolol
Neuroprotective EffectsPotential protection against neuronal damage
Metabolic PathwaysFormed via CYP2D6-mediated hydroxylation

Properties

IUPAC Name

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYPGILKDMWISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314638
Record name 5′-Hydroxypropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81907-82-6
Record name 5′-Hydroxypropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81907-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-Hydroxypropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy Propranolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Hydroxy Propranolol
Reactant of Route 3
5-Hydroxy Propranolol
Reactant of Route 4
5-Hydroxy Propranolol
Reactant of Route 5
5-Hydroxy Propranolol
Reactant of Route 6
5-Hydroxy Propranolol
Customer
Q & A

Q1: How is 5-Hydroxy Propranolol formed in the fetal liver?

A1: The study demonstrates that the fetal sheep liver metabolizes propranolol through various pathways, including ring-oxidation. this compound, along with 4-Hydroxy Propranolol, are produced through this ring-oxidation process. []

Q2: What is the significance of this compound being present primarily in conjugated forms?

A2: The study found that most metabolites, including this compound, were present primarily in conjugated forms, except for Naphthoxylactic Acid. Conjugation, often with glucuronic acid, typically increases a molecule's water solubility, facilitating its excretion from the body. This finding suggests that the fetal liver possesses the enzymatic machinery for conjugation reactions, contributing to the elimination of drug metabolites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.